molecular formula C6H7IN2O2 B3120312 4-Iodo-3,6-dimethoxy-pyridazine CAS No. 262353-13-9

4-Iodo-3,6-dimethoxy-pyridazine

Cat. No. B3120312
CAS RN: 262353-13-9
M. Wt: 266.04 g/mol
InChI Key: PBOOYGQKAOBZFJ-UHFFFAOYSA-N
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Description

4-Iodo-3,6-dimethoxy-pyridazine is a chemical compound with the CAS Number: 262353-13-9 . It has a molecular weight of 266.04 and its IUPAC name is 4-iodo-3,6-dimethoxypyridazine . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7IN2O2/c1-10-5-3-4(7)6(11-2)9-8-5/h3H,1-2H3 . This indicates that the molecule consists of 6 carbon atoms, 7 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

Metal Coordination and Molecular Self-Assembly

Research has shown that derivatives of pyridazines, like 4-Iodo-3,6-dimethoxy-pyridazine, are capable of coordinating with metals. This ability leads to the self-assembly of [2x2] grid-like metal complexes with copper(I) or silver(I) ions, demonstrating potential in the field of coordination chemistry (Hoogenboom, Moore, & Schubert, 2006).

Synthesis of Complex Molecules

The compound is used in the synthesis of complex molecules like Ru complexes for water oxidation. The synthesis of such complexes highlights its utility in creating catalysts for chemical reactions, particularly those involving water oxidation (Zong & Thummel, 2005).

Lithium-mediated Zincation

Lithium-mediated zincation of compounds like pyridazine, including variants such as this compound, is another area of application. This process involves deprotonation and is crucial in organic synthesis, particularly in manipulating pyridazine derivatives (Seggio, Chevallier, Vaultier, & Mongin, 2007).

Material Science and Optoelectronics

In material science, derivatives of pyridazine are being explored for their potential in optoelectronics. The synthesis of new materials comprising pyridazine moieties indicates its relevance in creating materials for electronic and photonic applications (Liu et al., 2017).

Chemical Synthesis and Modification

The compound is also used in various chemical synthesis and modification processes. This includes the synthesis of iodine-mediated oxidative desulfurization promoted cyclization of N-2-pyridylmethyl thioamides, indicating its role in facilitating complex chemical transformations (Shibahara, Kitagawa, Yamaguchi, & Murai, 2006).

Safety and Hazards

The safety information for 4-Iodo-3,6-dimethoxy-pyridazine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

While specific future directions for 4-Iodo-3,6-dimethoxy-pyridazine are not available, research into pyridazine compounds continues to be a vibrant field . For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors, showing potential for cancer treatment .

properties

IUPAC Name

4-iodo-3,6-dimethoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-10-5-3-4(7)6(11-2)9-8-5/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOOYGQKAOBZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C(=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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